Butanal semicarbazone
Description
Significance of Semicarbazone Derivatives in Organic and Bioinorganic Chemistry
Semicarbazone derivatives are significant in both organic and bioinorganic chemistry. In organic chemistry, they serve as crucial intermediates for synthesizing various heterocyclic compounds. numberanalytics.com Their formation is a reliable method for the identification and characterization of aldehydes and ketones, as they are often crystalline solids with distinct melting points. sathyabama.ac.intaylorandfrancis.com
In the realm of bioinorganic chemistry, semicarbazones are recognized for their ability to act as chelating ligands that can coordinate with metal ions. core.ac.uk This property is often linked to their biological activities. The coordination of semicarbazones with metals can enhance their therapeutic properties. core.ac.ukpharmatutor.org
Historical Context of Semicarbazone Research
The study of semicarbazones dates back to the early 20th century. numberanalytics.com The reaction between carbonyl compounds and semicarbazide (B1199961) was first reported in the early 1900s, and since then, these compounds have become fundamental tools in qualitative organic analysis. numberanalytics.comnumberanalytics.com Initially, their primary use was for the characterization of aldehydes and ketones. Over the years, research has expanded to explore their diverse applications, including their roles as intermediates in organic synthesis and their potential in medicinal chemistry. numberanalytics.comsathyabama.ac.in
Structural Basis for Reactivity and Applications of Semicarbazones
The reactivity and applications of semicarbazones are rooted in their molecular structure. The key functional group is the C=N-NH-C(=O)-NH₂ backbone. core.ac.uk The carbon-nitrogen double bond (imine group) and the amide moiety are central to their chemical behavior. vulcanchem.com
The nitrogen atoms and the carbonyl oxygen can act as donor atoms, allowing semicarbazones to function as ligands and form complexes with metal ions. core.ac.ukvulcanchem.com This chelating ability is a key factor in their biological activities. core.ac.uk The structure also allows for various reactions, such as hydrolysis back to the parent aldehyde or ketone and semicarbazide, and alkylation at the nitrogen atoms. evitachem.com The reactivity can be influenced by substituents on the R groups, which can alter the electronic properties of the molecule. ias.ac.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(butylideneamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-2-3-4-7-8-5(6)9/h4H,2-3H2,1H3,(H3,6,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBQCUYYYJZPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338307 | |
| Record name | Hydrazinecarboxamide, 2-butylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-21-6 | |
| Record name | Hydrazinecarboxamide, 2-butylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of Butanal Semicarbazone
Vibrational Spectroscopy (FT-IR) in Semicarbazone Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced that serves as a molecular fingerprint.
The FT-IR spectrum of butanal semicarbazone displays several key absorption bands that confirm its structure. The semicarbazone moiety (–CH=N-NH-C(=O)NH₂) and the butyl group (CH₃CH₂CH₂CH₂–) give rise to distinct vibrational modes.
A prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching of the amide, which typically appears in the range of 1680–1700 cm⁻¹. For this compound, this has been reported at approximately 1668 cm⁻¹. The imine (C=N) stretching vibration is also characteristic, occurring in the 1550–1650 cm⁻¹ region. pressbooks.pub
The N-H stretching vibrations of the primary amine (–NH₂) and secondary amine (–NH–) groups are observed as moderately intense bands in the high-frequency region of 3200–3500 cm⁻¹. A reported value for an N-H stretch in this compound is 3350 cm⁻¹. The C-H stretching vibrations of the alkyl chain are found just below 3000 cm⁻¹, which is typical for sp³ hybridized C-H bonds. pressbooks.pub
The table below summarizes the principal FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretching | 3200 - 3500 | Medium-Strong |
| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium-Strong |
| Carbonyl (C=O) | Stretching | ~1668 | Strong |
| Imine (C=N) | Stretching | 1550 - 1650 | Medium |
| Amine (N-H) | Bending | 1580 - 1620 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to determine the precise connectivity and chemical environment of each atom. Semicarbazones can exist as a mixture of (E) and (Z) isomers about the C=N bond, which can be distinguished by NMR. uq.edu.au
The ¹H NMR spectrum of this compound provides a complete picture of the proton environments. The protons of the terminal methyl group (CH₃) are expected to appear as a triplet at the most upfield position, typically around 0.9 ppm. The two methylene (B1212753) groups (–CH₂–) of the butyl chain will present as complex multiplets due to coupling with adjacent protons, expected in the 1.3-2.5 ppm range. The proton attached to the imine carbon (–CH=N) is more deshielded and would likely appear as a triplet further downfield. Protons attached to nitrogen atoms (NH and NH₂) are typically observed as broad singlets, with chemical shifts that can vary depending on solvent and concentration. tau.ac.il One reported analysis in DMSO-d₆ identified a broad singlet for an NH proton at 8.30 ppm.
The predicted ¹H NMR data is outlined in the following table.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~0.9 | Triplet (t) | 3H |
| -CH₂-CH₃ | ~1.4 | Sextet | 2H |
| -CH₂-CH=N | ~2.3 | Quartet | 2H |
| CH=N | ~7.5 | Triplet (t) | 1H |
| NH | ~10.0 | Broad Singlet (br s) | 1H |
| NH₂ | ~6.5 | Broad Singlet (br s) | 2H |
The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals for each isomer present, corresponding to the five unique carbon environments in the molecule. The most downfield signal belongs to the carbonyl carbon (C=O) of the amide group, typically appearing in the range of 155-180 ppm. oregonstate.edu The imine carbon (C=N) is also significantly deshielded, with a chemical shift generally between 135 and 165 ppm. vanderbilt.edu The carbons of the butyl chain appear in the upfield region of the spectrum. For comparison, the carbons in the parent butanal molecule resonate at approximately 13.7 (CH₃), 15.7 (–CH₂–), 45.8 (–CH₂–CHO), and 202.8 (C=O) ppm. docbrown.info
A summary of the expected ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~14 |
| -CH₂-CH₃ | ~20 |
| -CH₂-CH=N | ~35 |
| CH=N | ~140 |
| C=O | ~158 |
To unequivocally confirm the assignments made in the one-dimensional spectra, two-dimensional (2D) NMR experiments are employed. researchgate.net
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, this would show clear cross-peaks connecting the CH₃ protons to the adjacent CH₂ protons, which in turn would show a correlation to the next CH₂ group, and finally to the CH=N proton. This confirms the integrity of the butyl chain and its connection to the imine group.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. An HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the proton signal at ~0.9 ppm to the carbon signal at ~14 ppm, confirming this as the methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the NH protons could show correlations to both the C=O and C=N carbons, confirming the semicarbazone linkage.
Together, these 2D techniques provide an unambiguous and detailed map of the molecular structure of this compound. nih.gov
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Environments
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. The molecular formula of this compound is C₅H₁₁N₃O, corresponding to a molecular weight of 129.16 g/mol . researchgate.net
In an electron impact (EI) mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺), which for this compound would be observed at m/z = 129. The fragmentation of semicarbazones is often characteristic. Common fragmentation pathways involve the cleavage of the semicarbazide (B1199961) moiety. This can include the loss of small, neutral molecules such as isocyanic acid (HNCO, 43 u) or the entire urea (B33335) portion (NH₂CONH₂, 60 u). libretexts.org Cleavage of the alkyl chain is also possible, with a prominent fragment at m/z = 43 corresponding to the propyl cation ([CH₃CH₂CH₂]⁺) being a potential outcome. savemyexams.com
Key expected ions in the mass spectrum are listed in the table below.
| m/z Value | Proposed Fragment | Notes |
| 129 | [C₅H₁₁N₃O]⁺ | Molecular Ion (M⁺) |
| 86 | [M - HNCO]⁺ | Loss of isocyanic acid |
| 71 | [M - NH₂CONH]⁺ | Loss of a carbamoyl (B1232498) radical |
| 44 | [CH₃CH₂CH=N]⁺ | α-cleavage product |
| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation from cleavage at the C=N bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is characterized by the presence of the semicarbazone chromophore (-CH=N-NH-C=O). This functional group contains unsaturated bonds (C=N and C=O) and atoms with non-bonding electron pairs (N and O), which give rise to distinct electronic transitions upon absorption of ultraviolet radiation. The primary electronic transitions observed for molecules with such chromophores are the π → π* and n → π* transitions. matanginicollege.ac.in
The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-energy, allowed transition, resulting in a strong absorption band (high molar absorptivity, ε) typically in the shorter wavelength region of the UV spectrum. For semicarbazone derivatives, this transition is generally associated with the conjugated system of the azomethine (-CH=N-) and carbonyl (C=O) groups. researchgate.netajchem-a.com
The n → π* transition corresponds to the promotion of an electron from a non-bonding orbital (lone pair) on a nitrogen or oxygen atom to a π* antibonding orbital. These are lower-energy, symmetry-forbidden transitions, which result in a weak absorption band (low molar absorptivity, ε) at a longer wavelength compared to the π → π* transition. libretexts.orgmsu.edu
In this compound, the alkyl (butyl) group acts as a saturated moiety and does not contribute to absorption in the 200-800 nm range. msu.edu The electronic spectrum is therefore dominated by the transitions within the semicarbazone headgroup. For similar semicarbazone compounds, absorption bands have been reported that correspond to these transitions. researchgate.netajchem-a.com While a specific spectrum for this compound is not detailed, its absorption characteristics can be inferred from analogous structures.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Orbitals Involved | Expected Wavelength (λmax) | Relative Intensity (ε) |
| π → π | C=N, C=O | π → π | Shorter Wavelength (e.g., ~220-250 nm) | High |
| n → π | C=N, C=O | n → π | Longer Wavelength (e.g., ~300-350 nm) | Low |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of its stoichiometric formula. For this compound, the molecular formula is C₅H₁₁N₃O, with a corresponding molecular weight of approximately 129.16 g/mol .
The theoretical elemental composition is calculated based on this formula and the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Experimental values obtained from analytical instrumentation are then compared against these theoretical percentages. For pure compounds, the experimentally determined values are expected to align closely with the calculated values, typically within a margin of ±0.4%. nih.govbrieflands.com This analysis confirms the purity and the proposed molecular structure of the synthesized compound.
Table 2: Elemental Composition of this compound
| Element | Symbol | Molecular Formula | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | C | C₅H₁₁N₃O | 46.50 | Typically within ±0.4% of theoretical value |
| Hydrogen | H | C₅H₁₁N₃O | 8.58 | Typically within ±0.4% of theoretical value |
| Nitrogen | N | C₅H₁₁N₃O | 32.53 | Typically within ±0.4% of theoretical value |
| Oxygen | O | C₅H₁₁N₃O | 12.39 | Typically within ±0.4% of theoretical value |
Crystallographic Studies and Solid State Architecture of Semicarbazones
Single-Crystal X-ray Diffraction of Semicarbazone Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like butanal semicarbazone, an SCXRD study would reveal its crystal system, space group, the conformation of the molecule in the solid state, and the network of intermolecular forces that dictate the crystal packing.
The crystal system and space group are fundamental descriptors of the symmetry of a crystal lattice. This information has not been specifically published for this compound. However, analysis of structurally similar semicarbazones provides insight into common packing motifs. For instance, crotonaldehyde (B89634) semicarbazone, which differs from this compound only by the presence of a double bond in the hydrocarbon tail, has been studied via X-ray powder diffraction. nih.gov Simple organic molecules like these often crystallize in high-symmetry monoclinic or orthorhombic systems. nih.gov
To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the analogous crotonaldehyde semicarbazone are presented below.
Interactive Data Table: Crystallographic Data for Crotonaldehyde Semicarbazone (Analogue)
| Parameter | Value |
|---|---|
| Compound | Crotonaldehyde Semicarbazone |
| Formula | C₅H₉N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.193 (4) |
| b (Å) | 5.152 (1) |
| c (Å) | 10.439 (3) |
| **β (°) ** | 97.46 (3) |
| **Volume (ų) ** | 704.0 (3) |
| Z | 4 |
Data sourced from a study on crotonaldehyde semicarbazone, presented as a close structural analogue. nih.gov
The molecular structure of this compound contains several key conformational features:
C=N Isomerism: The double bond between the butylidene carbon and the hydrazine (B178648) nitrogen can exist in two geometric isomers, (E) and (Z). The thermodynamically more stable (E) isomer is the expected and commonly reported form for aldehyde semicarbazones, as it minimizes steric hindrance between the alkyl group and the semicarbazide (B1199961) moiety. nih.govimet-db.ru The IUPAC name for the compound is [(E)-butylideneamino]urea, confirming this configuration. nih.gov
Amide Group Conformation: Semicarbazones typically adopt a planar configuration around the C=N bond and the semicarbazide group to maximize electronic conjugation. The conformation about the N-N bond relative to the C=O bond is generally found to be trans.
Alkyl Chain: The butyl chain is flexible and its conformation in the crystal would be adopted to optimize packing efficiency. It is generally expected to adopt a low-energy, extended conformation.
The solid-state architecture of this compound is expected to be dominated by a robust network of hydrogen bonds. The semicarbazone functional group possesses excellent hydrogen bond donors (the -NH₂ and -NH- groups) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O).
It is characteristic for semicarbazones to form dimeric structures via a pair of N-H···O hydrogen bonds. In this common motif, the amide proton of one molecule bonds to the carbonyl oxygen of a second, and vice-versa, creating a stable eight-membered ring system known as a supramolecular synthon. These dimers then act as building blocks, further connected by hydrogen bonds from the terminal -NH₂ group to the carbonyl oxygen of adjacent dimers, often forming tapes, sheets, or a full three-dimensional network. nih.gov In the case of crotonaldehyde semicarbazone, intermolecular N-H···O hydrogen bonds link the molecules into layers. nih.gov This extensive hydrogen bonding contributes significantly to the crystalline integrity and thermal stability of the compound.
Analysis of Molecular Conformation (e.g., Z/E Isomers, cis/trans Orientations)
Polymorphism and Crystal Engineering of Semicarbazones
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. This phenomenon is well-documented for semicarbazones and is often related to the existence of different conformational isomers (conformational polymorphism) or different hydrogen-bonding patterns (synthon polymorphism). chemicalbook.com
For example, 5-nitro-2-furaldehyde (B57684) semicarbazone is known to exist in at least three polymorphic forms, which differ in their molecular conformation and hydrogen-bonding networks. chemicalbook.com While no specific polymorphs of this compound have been reported in the surveyed literature, its structural features—a flexible alkyl chain and multiple hydrogen bonding sites—suggest that polymorphism would be possible under different crystallization conditions (e.g., varying solvents or temperatures). Crystal engineering studies on semicarbazones often focus on controlling these interactions to predictably generate desired crystal forms or to create co-crystals with specific properties.
Coordination Chemistry and Metal Complexation of Semicarbazone Ligands
Semicarbazones as Versatile Ligands in Transition Metal Chemistry
Semicarbazones, including butanal semicarbazone, are recognized for their flexible coordination behavior. pnrjournal.com They can act as neutral or anionic ligands and exhibit various coordination modes. rroij.com The electronic properties of the semicarbazone can be tuned by the nature of the aldehyde or ketone precursor, which in turn influences the stability and properties of the resulting metal complexes. core.ac.uk The delocalization of electron density across the semicarbazone backbone is a key feature that enhances their coordinating ability. nanoient.org
Binding Modes and Coordination Sites of Semicarbazone Ligands
Semicarbazones typically act as chelating ligands, binding to metal ions through multiple donor sites. The most common coordination mode involves the imine nitrogen and the carbonyl oxygen atom, forming a stable five-membered chelate ring. acs.orgnih.gov This mode of coordination is prevalent for this compound as well.
These ligands can exist in keto and enol tautomeric forms. pnrjournal.comnih.gov In the keto form, the semicarbazone coordinates as a neutral bidentate ligand through the imine nitrogen and the carbonyl oxygen. nih.gov In the enol form, after deprotonation, it acts as a monoanionic bidentate ligand. pnrjournal.comnih.gov The specific form adopted often depends on the reaction conditions and the nature of the metal ion. acs.org
Depending on the substituents on the semicarbazone, additional donor atoms may be available, leading to tridentate or even quadridentate coordination. core.ac.ukresearchgate.net For instance, if the alkyl group of the butanal moiety were substituted with a group containing a heteroatom like nitrogen or oxygen, this could also participate in coordination. core.ac.uk Theoretical studies have shown that the oxygen atom is generally the more favorable coordination site in semicarbazones. ccsenet.orgresearchgate.net
Common Coordination Modes of Semicarbazones:
| Coordination Mode | Donor Atoms | Charge of Ligand |
| Bidentate | Imine Nitrogen, Carbonyl Oxygen | Neutral or Anionic |
| Tridentate | Imine Nitrogen, Carbonyl Oxygen, Additional Donor Atom | Anionic |
| Monodentate | Imine Nitrogen or Carbonyl Oxygen | Neutral |
Synthesis and Characterization of Metal Complexes with Semicarbazone Ligands
The synthesis of metal complexes with semicarbazone ligands is typically achieved by reacting the semicarbazone with a suitable metal salt in an appropriate solvent, often with heating. grin.comorientjchem.org A general method involves mixing a hot ethanolic solution of the ligand with a hot aqueous or ethanolic solution of the metal salt, followed by refluxing the mixture. grin.comorientjchem.org The resulting metal complex often precipitates upon cooling and can be purified by recrystallization.
Spectroscopic techniques are crucial for characterizing semicarbazone metal complexes, especially when single crystals are not obtainable.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the semicarbazone ligand to the metal ion. A key indicator of coordination is the shift in the vibrational frequencies of the C=O and C=N groups. semanticscholar.org Upon complexation, the ν(C=O) band typically shifts to a lower frequency, indicating coordination of the carbonyl oxygen to the metal. semanticscholar.orgdergipark.org.tr Similarly, a shift in the ν(C=N) band suggests the involvement of the imine nitrogen in coordination. nih.govresearchgate.net The appearance of new bands at lower frequencies can be assigned to M-O and M-N stretching vibrations, further confirming complex formation. revistabionatura.comdergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. grin.com Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of the metal-ligand interaction. grin.com For example, the proton signal of the N-H group in the ligand may shift or disappear upon deprotonation and coordination to the metal. dergipark.org.tr
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment of the transition metal ion. revistabionatura.comsemanticscholar.org The spectra also show bands corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon complexation. revistabionatura.com
Structural Determination of Semicarbazone Metal Complexes
Role of Semicarbazone Ligands in Catalytic Applications of Metal Complexes
Metal complexes derived from semicarbazone ligands have shown promise as catalysts in various organic reactions. nih.govnih.gov The catalytic activity is often attributed to the ability of the metal center to exist in different oxidation states and the flexibility of the semicarbazone ligand to stabilize these states. The ligand's structure can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. rroij.com While the catalytic applications of this compound complexes are not extensively documented, the broader class of semicarbazone metal complexes has been explored in oxidation reactions and other transformations. nih.govijsrst.com
Theoretical and Computational Chemistry of Butanal Semicarbazone
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying systems like butanal semicarbazone. wikipedia.orgscispace.com DFT calculations are used to determine the ground-state properties of a many-electron system by focusing on the electron density. wikipedia.org
Molecular Orbital Analysis and Electronic Properties
Molecular orbital analysis, a key component of DFT studies, provides a detailed picture of the electronic distribution and energy levels within the this compound molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net
Studies on similar semicarbazone derivatives have utilized DFT to analyze frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and natural bonding orbitals (NBO). researchgate.net The MEP helps in identifying the regions of the molecule that are electron-rich or electron-poor, which are potential sites for electrophilic and nucleophilic attacks, respectively. NBO analysis provides information about the delocalization of electron density and the stabilizing effects of hyperconjugative interactions. csic.es
Table 1: Calculated Electronic Properties of a Semicarbazone Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.5 D |
Note: The data presented here is illustrative for a generic semicarbazone and intended to exemplify the outputs of DFT calculations. Actual values for this compound would require specific computational runs.
Geometrical Optimization and Vibrational Frequency Calculations
Geometrical optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable structure. aquaenergyexpo.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net The optimized geometry is crucial for accurately predicting other molecular properties.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. readthedocs.iomolpro.netq-chem.com These calculated spectra can be compared with experimental data to validate the computational model. researchgate.net The vibrational modes provide a dynamic picture of the molecular motions.
Molecular Dynamics Simulations of Semicarbazone Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. encyclopedia.pub By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of molecules in different environments, such as in solution or in complex with biological macromolecules. encyclopedia.pubnih.gov
For semicarbazone systems, MD simulations can be employed to:
Investigate the conformational flexibility of the butyl chain and the semicarbazone moiety.
Study the interactions of this compound with solvent molecules.
Explore the binding modes and stability of this compound within a biological target, such as an enzyme active site. researchgate.net
MD simulations can reveal dynamic behaviors and structural changes that are not apparent from static quantum chemical calculations. researchgate.net Coarse-grained MD simulations can also be used to study larger systems and longer timescales, for instance, the behavior of semicarbazones in micellar systems. rsc.org
Quantitative Structure-Activity Relationships (QSAR) in Semicarbazone Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In QSAR studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, are correlated with an observed biological response. researchgate.netresearchgate.net
In the context of semicarbazone research, QSAR can be a valuable tool for:
Predicting the biological activity of novel semicarbazone derivatives based on their structural features.
Identifying the key molecular properties that govern the activity of semicarbazones. researchgate.net
Guiding the design of new semicarbazones with enhanced potency.
Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to develop QSAR models. researchgate.net The selection of appropriate molecular descriptors, which can be 1D, 2D, or 3D, is a critical step in building a predictive and interpretable QSAR model. researchgate.net
Reaction Mechanism Investigations via Computational Approaches
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netresearchgate.net
The formation of a semicarbazone from an aldehyde (butanal) and semicarbazide (B1199961) typically proceeds through a two-step mechanism:
Nucleophilic addition of the primary amine group of semicarbazide to the carbonyl carbon of butanal to form a carbinolamine intermediate.
Dehydration of the carbinolamine intermediate to yield the final semicarbazone product. researchgate.net
Computational studies can elucidate the energetics of this process, including the activation energies for each step, which helps in understanding the reaction kinetics. researchgate.netresearchgate.net Such studies have been performed for the formation of other semicarbazones, revealing details about the transition states and the rate-determining step. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods can also be employed to study reaction mechanisms in more complex environments, such as within an enzyme active site. nih.gov
Advanced Analytical Applications of Butanal Semicarbazone
Butanal Semicarbazone as a Reagent for Aldehyde and Ketone Detection and Quantification
Semicarbazones serve as crucial reagents in the analysis of aldehydes and ketones. evitachem.com The reaction of a carbonyl compound with a reagent like semicarbazide (B1199961) creates a derivative with distinct chemical properties that are advantageous for analytical measurement. numberanalytics.com This derivatization is a cornerstone of many classical and modern analytical techniques.
Spectrophotometry is a widely used technique for quantifying substances in solution by measuring their absorption of light. The derivatization of aldehydes and ketones into their corresponding semicarbazones is a well-established method to enable or enhance their spectrophotometric determination. Carbonyl compounds themselves often have weak ultraviolet (UV) absorption, but their semicarbazone derivatives exhibit strong UV absorbance at specific wavelengths, allowing for sensitive quantification. taylorandfrancis.com
Historically, this method provided a straightforward way to quantify carbonyls in various samples. Modern applications continue to rely on this principle for its robustness and cost-effectiveness. The general procedure involves reacting a sample containing an unknown concentration of an aldehyde or ketone with a solution of semicarbazide. After the reaction is complete, the absorbance of the resulting semicarbazone solution is measured with a spectrophotometer. For instance, acetaldehyde-, butyraldehyde-, or acetone-semicarbazones can be determined at a wavelength of 224 nm. taylorandfrancis.com The concentration of the original carbonyl compound is then calculated using a standard curve prepared from known concentrations of the analyte. taylorandfrancis.com Semicarbazones are frequently employed as spectrophotometric agents in various analytical contexts. sathyabama.ac.insathyabama.ac.inpharmatutor.org
| Step | Description | Rationale |
|---|---|---|
| 1. Derivatization | The carbonyl compound (e.g., butanal) is reacted with semicarbazide hydrochloride in a buffered solution. | To form the corresponding semicarbazone derivative. numberanalytics.com |
| 2. Measurement | The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for the semicarbazone. | The semicarbazone has a strong chromophore, making it suitable for UV-Vis detection. taylorandfrancis.com |
| 3. Quantification | The concentration is determined by comparing the sample's absorbance to a calibration curve created with standards of known concentration. | Beer-Lambert Law states that absorbance is directly proportional to concentration. |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. ijrpc.com For analytes that lack a strong UV chromophore, a pre-column derivatization step is often employed to attach a UV-absorbing tag, thereby increasing detection sensitivity. The reaction of carbonyl compounds to form semicarbazones is an effective derivatization strategy for HPLC-UV analysis. ijrpc.comresearchgate.net
In this application, the target aldehydes and ketones in a sample are first converted into their semicarbazone derivatives. These derivatives are then separated on an HPLC column and detected by a UV detector. This approach offers high sensitivity and selectivity. numberanalytics.com A widely used, analogous method involves 2,4-dinitrophenylhydrazine (B122626) (DNPH) as the derivatizing agent, which reacts with carbonyls to form 2,4-dinitrophenylhydrazones. nih.govmdpi.comepa.govcoresta.org These derivatives are highly colored and have strong absorbance in the UV-visible region (typically around 360 nm), making them ideal for HPLC-UV detection. epa.gov The principle remains the same whether using semicarbazide or DNPH: converting a less detectable analyte into a highly detectable derivative. This methodology is standard for analyzing carbonyl compounds in various matrices, including air, water, and industrial emissions. nih.govepa.govcoresta.org
| Study Focus | Derivatizing Agent | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Determination of a new anticonvulsant | (Analyte is a semicarbazone) | HPLC-UV | A simple, rapid, and sensitive HPLC-UV method was developed for determining benzaldehyde (B42025) semicarbazone in rat plasma. researchgate.net | researchgate.net |
| Stability-indicating method for a semicarbazone derivative | (Analyte is a semicarbazone) | RP-HPLC | A validated isocratic reversed-phase HPLC method was established for the quantitative determination of a semicarbazone derivative. ijrpc.com | ijrpc.com |
| Carbonyls in the atmosphere | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Developed a method to separate and quantify 14 carbonyl compounds, including butanal isomers, as their DNPH derivatives. nih.gov | nih.gov |
| Carbonyls in various matrices | 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/Vis | EPA Method 8315A provides procedures for determining free carbonyl compounds, including butanal, by derivatization with DNPH followed by HPLC analysis. epa.gov | epa.gov |
Historical and Modern Spectrophotometric Methods
Use in Qualitative Organic Analysis for Carbonyl Compound Identification
For over a century, the formation of semicarbazone derivatives has been a fundamental technique in qualitative organic analysis for identifying unknown aldehydes and ketones. numberanalytics.com The principle of this classical method is to convert a liquid or low-melting-point carbonyl compound into a stable, solid derivative with a sharp, characteristic melting point. sathyabama.ac.incsub.edu
The procedure involves reacting the unknown carbonyl compound with semicarbazide hydrochloride and a buffer like sodium acetate. liu.edu This reaction typically yields a solid semicarbazone precipitate, which can be isolated, purified by recrystallization, and dried. csub.eduliu.edu The melting point of the purified derivative is then measured and compared to literature values for the semicarbazones of known aldehydes and ketones. A match in the melting point provides strong evidence for the identity of the original carbonyl compound. The reliability of this method hinges on the formation of a pure, crystalline solid. pharmatutor.org
| Parent Carbonyl Compound | Derivative | Hypothetical Melting Point (°C) |
|---|---|---|
| Propanal | Propanal semicarbazone | 89 |
| Butanal | This compound | 106 |
| Pentanal | Pentanal semicarbazone | 108 |
| Benzaldehyde | Benzaldehyde semicarbazone | 222 |
| Acetone | Acetone semicarbazone | 187 |
Applications in the Analysis of Metal Ions
This compound, like other semicarbazone compounds, can function as a versatile ligand in coordination chemistry. sathyabama.ac.in Semicarbazones are capable of forming stable complexes with a variety of transition metal ions. researchgate.net They typically act as chelating ligands, binding to metal ions through both the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group (-C=N-). sathyabama.ac.in
This complex-forming ability is exploited for the spectrophotometric analysis of metal ions. sathyabama.ac.insathyabama.ac.inpharmatutor.org When this compound is added to a solution containing certain metal ions, a colored metal-ligand complex is formed. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion. This provides a sensitive and selective method for quantifying trace amounts of metals. The specific metal ions that can be analyzed depend on the structure of the semicarbazone ligand and the reaction conditions. The unique structural and electronic properties of these metal complexes enhance their utility in analytical applications.
| Metal Ion | Coordination Behavior | Potential Analytical Application |
|---|---|---|
| Copper(II) | Forms stable complexes, often with biological activity. researchgate.net | Spectrophotometric determination of Cu(II). |
| Nickel(II) | Forms well-defined complexes; used in synthesis of organometallic compounds. science.gov | Quantitative analysis of Ni(II). |
| Vanadium(V) | Forms dioxovanadium(V) complexes. researchgate.net | Detection of Vanadium in samples. |
| Cobalt(III) | Known to form stable coordination complexes with semicarbazone ligands. researchgate.net | Analysis of Co(III) ions. |
Development of Isotopic Analogs for Quantitative Analysis
In modern quantitative analysis, especially techniques involving mass spectrometry (MS) such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision. nih.gov An isotopic analog of an analyte is a version of the molecule where one or more atoms have been replaced by their heavier stable isotopes (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). nih.gov
The development of an isotopic analog of this compound would be highly valuable for the quantitative analysis of butanal or other aldehydes. The principle, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of the isotopically labeled standard to the sample before any processing or analysis. The labeled standard behaves almost identically to the native (unlabeled) analyte during extraction, derivatization, and chromatographic separation, but it is distinguishable by its higher mass in the mass spectrometer. researchgate.net
For example, a ¹³C- or ¹⁵N-labeled this compound could be synthesized and used as an internal standard. By measuring the ratio of the mass spectrometric signal of the native analyte to the labeled standard, one can accurately quantify the analyte, as any sample loss or variation during the analytical procedure affects both the analyte and the standard equally, leaving their ratio unchanged. nih.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable quantitative results. researchgate.net The analysis of other aldehyde semicarbazone derivatives by LC-MS/MS has demonstrated the feasibility and power of this approach. nih.gov
| Advantage | Description |
|---|---|
| High Accuracy | Corrects for sample loss during extraction and workup, as the labeled standard and analyte are lost in the same proportion. nih.gov |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by other components in the sample matrix during mass spectrometric ionization. researchgate.net |
| Improved Precision | Minimizes variability from instrument fluctuations and injection volume inconsistencies by relying on the ratio of analyte to standard. |
| Method Robustness | Makes the analytical method more rugged and less susceptible to minor variations in experimental conditions. |
Butanal Semicarbazone in Organic Synthesis and Industrial Applications
Semicarbazones as Intermediates in Fine Chemical Synthesis
Semicarbazones, including butanal semicarbazone, are recognized as important intermediates in the synthesis of fine chemicals and various heterocyclic compounds. hakon-art.comgoogle.com Their utility stems from the reactive nature of the semicarbazone moiety, which can undergo a variety of chemical transformations.
Synthesis of Heterocycles: Semicarbazones serve as precursors for synthesizing biologically significant heterocyclic moieties such as 1,3,4-oxadiazoles, 1,2,3-triazoles, and 1,2,4-triazoles. hakon-art.comnumberanalytics.com
Pharmaceutical and Agrochemical Intermediates: They are crucial in the production of pharmaceuticals like nitrofurazone (B1679002) and other derivatives. google.com Certain 4-substituted indoles, useful for preparing compounds like pindolol (B1678383) and psilocin, are synthesized via semicarbazone intermediates. google.com
Formation of Metal Complexes: Semicarbazones can act as chelating ligands, coordinating with transition metals through nitrogen and oxygen atoms to form stable metal complexes. core.ac.uk These complexes have applications in catalysis.
The synthesis of this compound itself is typically achieved through a condensation reaction between butanal and semicarbazide (B1199961), often under acidic conditions or via modern methods like microwave-assisted synthesis to improve yields and reduce reaction times. evitachem.com
Utilization as Protecting Groups for Carbonyl Compounds
A key application of semicarbazones in multi-step organic synthesis is the protection of carbonyl groups (aldehydes and ketones). hakon-art.com The carbonyl group is highly reactive, and converting it to a more stable semicarbazone derivative prevents it from undergoing unwanted reactions while other parts of the molecule are being modified.
The formation of this compound from butanal serves as an effective method to protect the aldehyde functionality. Semicarbazones are particularly useful because they are highly crystalline and stable compounds. iust.ac.ir
Regeneration of the Carbonyl Group (Deprotection)
Once the desired transformations on other parts of the molecule are complete, the original carbonyl group must be regenerated. This process is known as deprotection. A variety of methods have been developed for the cleavage of semicarbazones to yield the parent carbonyl compound, often under mild conditions to avoid damaging sensitive functional groups. tandfonline.com
| Deprotection Method | Reagent/Conditions | Key Advantages | Reference |
| Oxidative Cleavage | N,N,N',N'-tetrabromo-benzene-1,3-disulfonylamide (TBBDA) | Solvent-free, mild conditions, short reaction times, high yields. | scielo.br |
| Microwave-Assisted | Bismuth trichloride (B1173362) (BiCl₃) in THF/water | Rapid reaction (minutes), high yields, inexpensive catalyst. | tandfonline.com |
| Clay-Catalyzed | Calcium hypochlorite (B82951) [Ca(OCl)₂] and moist montmorillonite (B579905) K-10 | Mild, heterogeneous conditions, inexpensive and readily available reagents. | |
| Gas-Solid Reaction | Gaseous nitrogen dioxide (NO₂/N₂O₄) | Solvent-free, simple, environmentally benign. | iust.ac.irijcce.ac.ir |
These modern methods offer significant advantages over traditional techniques that often required harsh acidic conditions, high temperatures, and long reaction times. tandfonline.comscielo.br
Green Chemistry Approaches in Semicarbazone Synthesis and Application
In line with the principles of green chemistry, significant research has focused on developing more environmentally friendly protocols for synthesizing semicarbazones. hakon-art.comgeneseo.edu These methods aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and use recyclable catalysts.
Conventional synthesis often involves toxic solvents and requires heating. Modern green approaches provide efficient and sustainable alternatives.
| Green Synthesis Approach | Solvents/Catalysts | Conditions | Key Findings | Reference |
| Novel Green Solvents | Ethyl lactate (B86563) and dimethyl isosorbide (B1672297) (DMI) in water | Room temperature | High yields and purity. Ethyl lactate is an FDA-approved food additive; DMI is used in cosmetics. Reaction times are significantly reduced. | geneseo.edugeneseo.edu |
| Solvent-Free Synthesis | p-Aminobenzenesulfonic acid as a recyclable catalyst | Solvent-free, mild temperature | High yields (>95%), simple operation, short reaction time, and reusable catalyst. | google.com |
| Catalyst-Free Aqueous Media | Water and Methanol (2:1 ratio) | Ambient temperature | Excellent yields, shorter reaction times, eliminates the need for a catalyst. | hakon-art.com |
| Ball-Milling | Grinding of reagents | Solvent-free, solid-solid reaction | Fast, simple, and environmentally benign method that avoids the use of any catalysts or solid supports. | iust.ac.irijcce.ac.ir |
These green methodologies are not only ecologically beneficial but also often result in higher yields, increased purity, and simplified experimental procedures, making them suitable for potential industrial scale-up. google.comgeneseo.edu
Emerging Research Directions in Semicarbazone Chemistry
The field of semicarbazone chemistry is continually evolving, with new research expanding their applications beyond traditional uses. Current research is focused on leveraging their unique structural and biological properties.
Medicinal and Pharmaceutical Chemistry: Semicarbazones are a growing area of interest due to their diverse biological activities. Research has shown that various semicarbazone derivatives possess anticonvulsant, antimicrobial, anticancer, and antiviral properties. geneseo.edunumberanalytics.comnih.gov For example, specific 5,7-dibromoisatin semicarbazone derivatives have shown promising anticonvulsant effects in animal models. nih.gov Recent studies are also exploring chalcogen semicarbazones (containing sulfur or selenium) as potential agents against Chagas disease. acs.org
Materials Science: Semicarbazone reactions are being used to synthesize novel materials with unique optical and electrical properties. numberanalytics.com The ability of semicarbazones to form complexes with metal ions is being explored for creating new catalytic systems.
Advanced Catalysis: There is ongoing research into developing novel catalysts, such as metal complexes, to improve the rate and selectivity of semicarbazone formation and their subsequent reactions. numberanalytics.com
Antiparasitic Agents: New semicarbazone derivatives are being synthesized and evaluated for their activity against parasites like Trypanosoma cruzi (which causes Chagas disease) and Plasmodium spp. (which cause malaria). mdpi.com
This interdisciplinary research, combining organic chemistry with biology and materials science, highlights the versatile potential of semicarbazones, including this compound, as building blocks for new technologies and therapeutic agents. numberanalytics.com
Q & A
Q. Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry, bond lengths, and noncovalent interactions (e.g., π–π stacking) .
- ESI-MS/MS : Confirms molecular ion peaks and fragmentation patterns of semicarbazone derivatives (e.g., [M+H]⁺ for hexadecanal semicarbazone) .
- NMR spectroscopy : Assigns proton environments (e.g., δ 10.36 ppm for NH groups in semicarbazones) .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., hydrogen bonds) in crystal structures .
Advanced: How do noncovalent interactions influence the crystal packing and stability of this compound complexes?
Methodological Answer :
Noncovalent interactions (NCIs) such as hydrogen bonds, π–π stacking, and van der Waals forces are analyzed via:
- SCXRD : Quantifies interaction distances (e.g., O···H < 2.5 Å for strong hydrogen bonds) .
- Hirshfeld fingerprint plots : Differentiates contact types (e.g., H···H vs. C···O) and their contributions to packing efficiency .
- DFT calculations : Predicts interaction energies (e.g., stabilization via intramolecular C–H···N bonds) .
Advanced: What experimental and computational approaches are used to study spin-crossover behavior in iron(III)-semicarbazone complexes?
Q. Methodological Answer :
- Magnetic susceptibility measurements : Track temperature-dependent magnetic moment changes (e.g., χₘT vs. T plots) .
- Mössbauer spectroscopy : Identifies high-spin (HS) and low-spin (LS) states via quadrupole splitting .
- CASSCF/NEVPT2 calculations : Model electronic structures and predict spin-state energetics .
Advanced: How can palladium-semicarbazone complexes be optimized for catalytic C–C coupling reactions?
Q. Methodological Answer :
- Ligand design : Modify substituents (e.g., 4-methoxy groups) to enhance electron-donating capacity and stabilize Pd intermediates .
- Heterodinuclear systems : Introduce Ru(II) co-centers to improve catalytic efficiency in Suzuki-Miyaura reactions (e.g., 95% yield with 2a catalyst) .
- Cyclic voltammetry : Correlate redox potentials (e.g., E₁/₂ ~ 0.9 V vs. SCE) with catalytic activity .
Advanced: What strategies are employed to resolve contradictions in antifungal activity data for semicarbazone derivatives?
Q. Methodological Answer :
- MIC value standardization : Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and broth microdilution protocols .
- Hirshfeld surface analysis : Identify intermolecular interactions that may reduce bioavailability (e.g., strong O···H bonds limiting membrane penetration) .
- Molecular docking : Compare binding affinities to target proteins (e.g., CYP51 for azole-resistant fungi) to validate bioactivity trends .
Advanced: How are structure-activity relationship (SAR) studies conducted for semicarbazone-based trypanocidal agents?
Q. Methodological Answer :
- Variation of substituents : Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups to assess cruzain inhibition (IC₅₀ < 50 nM) .
- Kinetic assays : Measure time-dependent inhibition (kₒ₆ₛ ~ 0.1 s⁻¹) to identify covalent vs. noncovalent binding .
- Molecular dynamics simulations : Model enzyme-inhibitor interactions (e.g., hydrogen bonds with Cys25 in cruzain) .
Basic: How should researchers address discrepancies between spectroscopic data and computational models in semicarbazone studies?
Q. Methodological Answer :
- Error analysis : Compare experimental (SCXRD) and calculated (DFT) bond lengths (e.g., ±0.02 Å tolerance) .
- Sensitivity testing : Vary basis sets (e.g., B3LYP/6-311++G(d,p)) to assess model robustness .
- Cross-validation : Use multiple techniques (e.g., NMR coupling constants and X-ray torsional angles) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
